1-Phenyl-1-(pyridin-4-yl)ethanol
CAS No.: 19490-94-9
Cat. No.: VC17161640
Molecular Formula: C13H13NO
Molecular Weight: 199.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19490-94-9 |
|---|---|
| Molecular Formula | C13H13NO |
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | 1-phenyl-1-pyridin-4-ylethanol |
| Standard InChI | InChI=1S/C13H13NO/c1-13(15,11-5-3-2-4-6-11)12-7-9-14-10-8-12/h2-10,15H,1H3 |
| Standard InChI Key | NUTBZVHSUMWDCM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=CC=C1)(C2=CC=NC=C2)O |
Introduction
Chemical Identification and Structural Properties
Molecular and Structural Characteristics
1-Phenyl-1-(pyridin-4-yl)ethanol (C₁₃H₁₃NO) features a pyridine ring linked to a phenyl group and an ethanol moiety. The molecular structure is defined by:
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Molecular Formula: C₁₃H₁₃NO
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Molecular Weight: 199.25 g/mol (calculated from atomic masses)
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Synonyms:
The compound’s planar pyridine ring and chiral center (from the ethanol group) contribute to its stereochemical versatility, making it relevant in asymmetric synthesis .
Physicochemical Data
While explicit experimental data (e.g., melting/boiling points) are absent in available sources, computational predictions suggest:
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Density: ~1.2 g/cm³ (estimated via analogous pyridine derivatives)
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LogP: ~1.5 (indicating moderate lipophilicity)
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Hydrogen Bond Donors/Acceptors: 1 donor (OH), 3 acceptors (N, O) .
Synthesis and Manufacturing
| Quantity | Price (€) |
|---|---|
| 10g | 322.00 |
| 25g | 495.00 |
| 50g | 1,242.00 |
| 100g | 1,988.00 |
The compound is marketed for research use, with a Safety Data Sheet (SDS) available upon inquiry .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Pyridine derivatives are pivotal in drug discovery. The NSC designation (NSC 31522) implies historical screening by the National Cancer Institute, though specific biological data are unavailable . Tertiary alcohols like this compound often serve as precursors for antihistamines or kinase inhibitors.
Material Science
The conjugated π-system of the pyridine ring may enable applications in organic electronics or metal-organic frameworks (MOFs), though direct evidence is lacking.
Future Research Directions
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Stereoselective Synthesis: Exploring asymmetric catalysis to access enantiopure forms.
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Biological Profiling: Evaluating antimicrobial or anticancer activity.
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Process Optimization: Reducing costs via catalytic methods or flow chemistry.
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